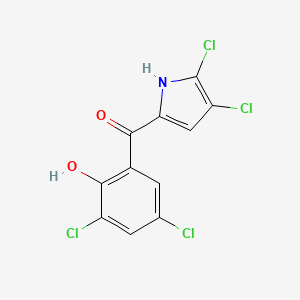
Pyrrolomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolomycin C is a member of the pyrrolomycin family, which are natural antibiotics produced by various Streptomyces species . These compounds are known for their potent antimicrobial properties, particularly against Gram-positive bacteria . This compound is characterized by its unique structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolomycin C can be synthesized through a series of chemical reactions involving halogenation and cyclization processes . The synthetic route typically starts with the halogenation of a benzene derivative, followed by the formation of the pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species . The bacteria are cultured in a nutrient-rich medium, and the compound is extracted and purified from the fermentation broth . Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce additional halogen atoms to the pyrrole or benzene rings using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various halogenated derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Pyrrolomycin C has a wide range of scientific research applications due to its potent antimicrobial properties .
Chemistry: In chemistry, this compound is used as a model compound for studying halogenation and cyclization reactions .
Biology: In biological research, it serves as a tool for investigating bacterial resistance mechanisms and the role of efflux pumps in antibiotic resistance .
Medicine: In medicine, this compound is being explored for its potential as a new antibiotic to combat multidrug-resistant bacterial infections . Its ability to disrupt bacterial cell membranes makes it a promising candidate for further development .
Industry: In the industrial sector, this compound is used in the development of new antimicrobial coatings and materials .
Mechanism of Action
Pyrrolomycin C exerts its antimicrobial effects by depolarizing bacterial cell membranes . It acts as a protonophore, disrupting the proton gradient across the membrane and uncoupling oxidative phosphorylation . This leads to the collapse of the membrane potential and ultimately results in bacterial cell death . The compound targets the bacterial cell membrane, making it effective against a broad range of bacterial species .
Comparison with Similar Compounds
Pyrrolomycin D: Similar to pyrrolomycin C but with an additional chlorine atom, making it more potent against Gram-positive bacteria.
Pyoluteorin: Another halogenated antibiotic produced by Pseudomonas species, but with a different structure and mechanism of action.
Pentabromopseudilin: A brominated antibiotic with similar antimicrobial properties but different chemical structure.
Uniqueness: this compound is unique due to its specific structure, which includes a pyrrole ring connected to a benzene ring via a carbonyl group . This structure is responsible for its potent antimicrobial activity and its ability to disrupt bacterial cell membranes .
Properties
CAS No. |
81910-06-7 |
|---|---|
Molecular Formula |
C11H5Cl4NO2 |
Molecular Weight |
325 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H |
InChI Key |
WEZZHODHNYWVJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl |
Synonyms |
pyrrolomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


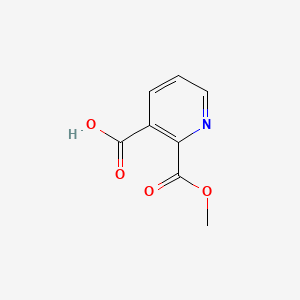

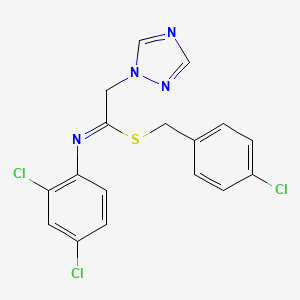
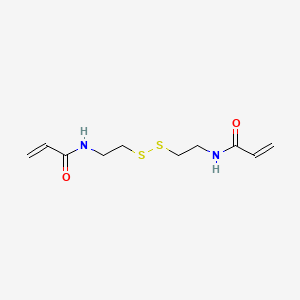


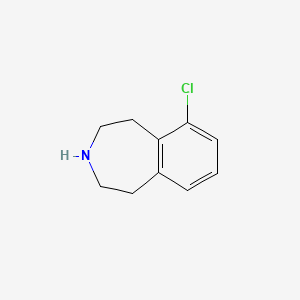
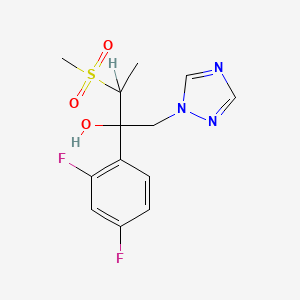

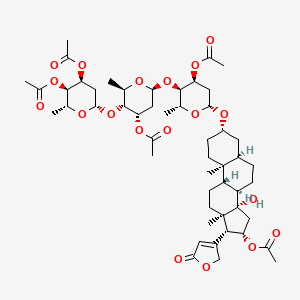

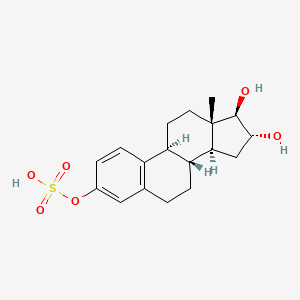
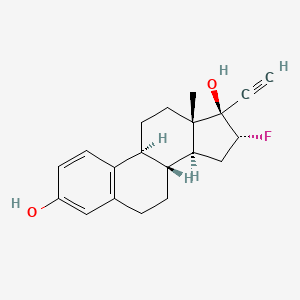
![6H-indolo[2,3-b]quinoline](/img/structure/B1207256.png)
